molecular formula C22H27N3O4 B2664197 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide CAS No. 898439-60-6

2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2664197
CAS No.: 898439-60-6
M. Wt: 397.475
InChI Key: XMEMCNLRTJSYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is architecturally defined by a 4-oxo-4H-pyran ring system, a scaffold recognized for its diverse pharmacological potential, including being investigated for its role in addressing neurodegenerative conditions like Alzheimer's disease . The pyran core is further functionalized with a 4-benzylpiperazine moiety, a privileged structure in drug design known to enhance binding affinity and pharmacokinetic properties. Piperazine-containing compounds are frequently explored as kinase inhibitors and have demonstrated notable antimicrobial and anticancer activities in research settings . The inclusion of a prop-2-en-1-yl (allyl) acetamide linker adds versatility, potentially serving as a handle for further chemical modification or influencing the molecule's interaction with biological targets. The integration of these pharmacophores suggests this compound is a valuable candidate for probing new therapeutic pathways. Researchers can utilize this compound as a key intermediate or a lead compound in the synthesis of novel derivatives, or as a chemical probe for studying enzyme inhibition, particularly against targets known to interact with pyran and piperazine structures, such as cyclin-dependent kinases (CDKs) or histone deacetylases (HDACs) . Its primary research applications lie in the fields of oncology, infectious diseases, and neuroscience, where it can be used in in vitro assays to investigate mechanisms of action, efficacy, and structure-activity relationships (SAR). This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-8-23-22(27)17-29-21-16-28-19(13-20(21)26)15-25-11-9-24(10-12-25)14-18-6-4-3-5-7-18/h2-7,13,16H,1,8-12,14-15,17H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEMCNLRTJSYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core pyran ring. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The resulting intermediate is then further reacted with benzyl chloride to introduce the benzyl group, followed by acylation with prop-2-en-1-yl acetate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide involves its interaction with various molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the pyran ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound 4H-pyran-4-one 4-benzylpiperazine, N-(prop-2-en-1-yl)acetamide ~481.5 (estimated) Hypothetical kinase/CNS modulation
2-({4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]phenyl}oxy)-N-(pyridin-4-ylmethyl)acetamide (1076186-65-6) 2-oxo-dihydropyrimidine Pyridin-4-ylmethyl, 4-hydroxy-3-methylphenyl ~490.5 Anticancer, enzyme inhibition
N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573938-01-9) 1,2,4-triazole Prop-2-en-1-yl, pyridin-2-yl, benzyloxyphenyl ~489.6 Antimicrobial, covalent inhibitor

Key Observations:

Core Structure Diversity: The target compound’s 4H-pyran-4-one core differs from the 2-oxo-dihydropyrimidine (1076186-65-6) and 1,2,4-triazole (573938-01-9) scaffolds. Pyranones are associated with anti-inflammatory activity, while pyrimidines and triazoles are prevalent in antiviral and antimicrobial agents .

Substituent Analysis: The 4-benzylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to the pyridin-4-ylmethyl (1076186-65-6) or benzyloxyphenyl (573938-01-9) groups, which prioritize peripheral target engagement .

Molecular Weight and Solubility :

  • All three compounds exceed 450 g/mol, indicating moderate solubility in aqueous media. The pyridin-4-ylmethyl group in 1076186-65-6 may improve solubility compared to the hydrophobic benzylpiperazine in the target compound .

Research Findings and Limitations

  • Structural Characterization : The target compound’s refinement likely employed SHELXL for high-precision crystallographic data, while ORTEP-3 or WinGX facilitated visualization of anisotropic displacement parameters .
  • Biological Data Gaps: No direct pharmacological data for the target compound are provided in the evidence. Analogues like 1076186-65-6 and 573938-01-9 are cited without activity metrics, limiting functional comparisons.
  • Synthetic Feasibility : The acrylamide group in the target compound may pose stability challenges compared to the more stable acetamide/sulfanyl groups in analogues .

Biological Activity

The compound 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique molecular structure characterized by:

  • A piperazine moiety which is known for its diverse pharmacological properties.
  • A pyran ring that contributes to its biological reactivity.
  • An acetamide functional group that enhances its solubility and reactivity towards electrophiles.

The molecular formula is C22H29N3O4C_{22}H_{29}N_3O_4, with a molecular weight of 447.5 g/mol.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungal strains, suggesting its potential as a therapeutic agent against fungal infections. The mechanism of action appears to involve interactions with enzymes critical for fungal metabolism, potentially disrupting their growth pathways.

Antimicrobial Activity

In addition to antifungal effects, the compound has demonstrated antibacterial properties. Studies have indicated that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

The biological activity of this compound is believed to be mediated through:

  • Binding Affinity : The compound shows a high binding affinity to various biological targets, including enzymes involved in metabolic pathways.
  • Docking Studies : Computational studies have revealed stable interactions with oxidoreductase enzymes, suggesting a mechanism where hydrophobic interactions between the ligand and lipophilic residues enhance binding stability.

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of the compound against Candida albicans and Aspergillus niger. The results showed a dose-dependent inhibition of fungal growth, with significant reductions in colony-forming units (CFUs) at higher concentrations.

Concentration (µg/mL)CFU Reduction (%)
1025
5060
10085

This indicates that the compound could be developed into an effective antifungal agent.

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 20 µg/mL, demonstrating potent antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli>100

This suggests that while effective against certain bacteria, the compound may require modifications for broader-spectrum activity.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and acylation reactions. Key synthetic routes include:

  • Reductive Amination : Utilizing sodium cyanoborohydride in methanol to form stable intermediates.
  • Controlled Reaction Conditions : Maintaining specific temperatures and solvent environments to optimize yield and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.